molecular formula C12H10ClFN2OS B1306556 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide CAS No. 842968-38-1

2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide

Cat. No. B1306556
CAS RN: 842968-38-1
M. Wt: 284.74 g/mol
InChI Key: XNPQLFROVLAEPH-UHFFFAOYSA-N
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Description

“2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide” is a chemical compound with the molecular formula C12H10ClFN2OS and a molecular weight of 284.74 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide” consists of a benzyl group attached to a thiazol-2-yl group via a nitrogen atom. The benzyl group is substituted with a fluorine atom, and the thiazol-2-yl group is substituted with an acetyl group that carries a chlorine atom .

Scientific Research Applications

Chemical Synthesis and Biological Activity

The chemical compound 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide is a part of a broader class of compounds that have been extensively studied for their diverse chemical reactivities and potential biological activities. Research into similar compounds, such as thiophene analogues and thiazole derivatives, has provided insights into their synthesis, structure, and potential applications in medicinal chemistry.

For instance, thiophene analogues of known carcinogens have been synthesized and evaluated for their carcinogenic potential, highlighting the importance of aromatic ring substitution in determining biological activity (Ashby et al., 1978). Similarly, research into the synthesis of novel substituted thiazolidin-4-ones has revealed interesting synthetic routes and potential for producing compounds with diverse biological activities (Issac & Tierney, 1996).

Antioxidant and Anti-inflammatory Potential

Benzofused thiazole derivatives have been explored for their in vitro antioxidant and anti-inflammatory activities. The synthesis of these derivatives and subsequent evaluation have shown promise in identifying new anti-inflammatory and antioxidant agents, indicating a potential area of application for compounds like 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide (Raut et al., 2020).

Heterocyclic Synthesis Intermediates

Compounds such as 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide often serve as valuable intermediates in the synthesis of heterocyclic compounds. For example, 2-cyano-N-(2-hydroxyethyl) acetamide has been reviewed for its role as an intermediate in creating a variety of heterocyclic systems, showcasing the importance of such compounds in synthetic organic chemistry (Gouda et al., 2015).

Therapeutic Potential

The therapeutic potential of benzothiazoles, including derivatives similar to 2-Chloro-N-[5-(2-fluoro-benzyl)-thiazol-2-yl]-acetamide, has been highlighted in various reviews. These compounds have been associated with a wide range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, and antitumor effects, making them significant in the field of drug development (Kamal et al., 2015).

properties

IUPAC Name

2-chloro-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c13-6-11(17)16-12-15-7-9(18-12)5-8-3-1-2-4-10(8)14/h1-4,7H,5-6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPQLFROVLAEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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